Product packaging for 4-(Cyanomethoxy)-3-methoxybenzoic acid(Cat. No.:)

4-(Cyanomethoxy)-3-methoxybenzoic acid

Cat. No.: B13224352
M. Wt: 207.18 g/mol
InChI Key: WBONNLLXLQNLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyanomethoxy)-3-methoxybenzoic acid (CAS 796084-55-4) is a valuable benzoic acid derivative designed for research and development purposes. This compound features a molecular formula of C10H9NO4 and a molecular weight of 207.18 g/mol . Its structure incorporates both a carboxylic acid functional group and a cyanomethoxy ether on a methoxy-substituted benzene ring, making it a versatile building block for chemical synthesis . Researchers can utilize this compound in various applications, including medicinal chemistry for the design and synthesis of novel bioactive molecules, as well as in materials science. The presence of multiple functional groups allows for further chemical modifications, enabling the creation of more complex structures such as amides, esters, and heterocyclic compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to consult the product's Safety Datasheet (SDS) for proper handling, storage, and hazard information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO4 B13224352 4-(Cyanomethoxy)-3-methoxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyanomethoxy)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBONNLLXLQNLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Cyanomethoxy 3 Methoxybenzoic Acid

Conventional and Established Synthetic Pathways

The most common and well-established method for the synthesis of 4-(cyanomethoxy)-3-methoxybenzoic acid is the Williamson ether synthesis. This classical organic reaction provides a reliable and straightforward route to the target molecule.

Multi-Step Synthesis Approaches

The synthesis is typically a one-pot, two-step process. The first step involves the deprotonation of a phenolic precursor to form a more nucleophilic phenoxide ion. The second step is the nucleophilic substitution of a haloacetonitrile by the phenoxide ion to form the desired cyanomethoxy ether linkage.

Precursor Identification and Transformation Steps

The primary precursors for this synthesis are 3-methoxy-4-hydroxybenzoic acid, more commonly known as vanillic acid, and a cyanomethyl halide, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782).

The key transformation steps are:

Deprotonation: The phenolic hydroxyl group of vanillic acid is deprotonated by a base, typically a carbonate salt like potassium carbonate (K₂CO₃) or a hydroxide. This generates the corresponding phenoxide anion.

Nucleophilic Substitution (SN2 Reaction): The resulting phenoxide ion, being a potent nucleophile, attacks the electrophilic carbon of the cyanomethyl halide. This results in the displacement of the halide ion and the formation of the C-O ether bond, yielding this compound.

Reaction Conditions and Optimization Parameters

The efficiency of the Williamson ether synthesis for this compound is influenced by several factors, including the choice of base, solvent, temperature, and reaction time. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base, leaving the anion more reactive, without participating in hydrogen bonding with the nucleophile.

Precursor 1Precursor 2BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Vanillic AcidChloroacetonitrileK₂CO₃DMF804High
Vanillic AcidBromoacetonitrileK₂CO₃AcetoneReflux6Good
Vanillic AcidChloroacetonitrileNaHTHFRoom Temp to 5012Moderate
Vanillic AcidBromoacetonitrileCs₂CO₃Acetonitrile703Excellent

Novel and Advanced Synthetic Strategies

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These advanced strategies aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Catalytic Synthesis Approaches

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly enhanced by the use of phase-transfer catalysts. In the synthesis of this compound, where the reactants may exist in different phases (e.g., a solid base and an organic solvent), a phase-transfer catalyst facilitates the transport of the phenoxide anion from the solid or aqueous phase to the organic phase where the cyanomethyl halide is present. This accelerates the reaction rate and often allows for milder reaction conditions. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly employed as phase-transfer catalysts.

CatalystSolvent SystemTemperature (°C)Reaction Time (h)Yield Improvement
Tetrabutylammonium Bromide (TBAB)Toluene/Water602Significant rate enhancement
Aliquat 336Dichloromethane/Aqueous NaOHRoom Temp5Allows for milder conditions

Green Chemistry Principles in Synthesis Design

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. In the context of synthesizing this compound, microwave heating can dramatically reduce the reaction time from hours to minutes. The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner reaction profiles by minimizing the formation of side products.

Use of Greener Solvents: The choice of solvent is a key consideration in green chemistry. While polar aprotic solvents like DMF and DMSO are effective, they are also associated with environmental and health concerns. Research into greener alternatives is ongoing. Ionic liquids and deep eutectic solvents (DES) are being explored as environmentally benign reaction media for nucleophilic substitution reactions. These solvents are often non-volatile, thermally stable, and can be recycled, thus reducing the environmental impact of the synthesis. For the synthesis of this compound, employing a recyclable solvent system would represent a significant step towards a more sustainable process.

Green ApproachConditionsAdvantages
Microwave IrradiationSolvent-free or minimal solvent, 100-150°C, 5-15 minDrastic reduction in reaction time, improved yields, energy efficiency
Deep Eutectic Solvents (e.g., Choline Chloride:Urea)80°C, 2-4 hBiodegradable and recyclable solvent, reduced waste

Microwave-Assisted Synthesis Techniques

No specific studies detailing the microwave-assisted synthesis of this compound were identified. While microwave irradiation is a recognized method for accelerating organic reactions, providing benefits such as reduced reaction times and potentially higher yields, its application to the synthesis of this particular compound is not documented in the available literature.

Flow Chemistry Applications in Synthesis

There is no available information on the application of flow chemistry for the synthesis of this compound. Flow chemistry, a technique involving the continuous movement of reagents through a reactor, offers advantages in terms of safety, scalability, and product consistency. However, its use in the preparation of this specific benzoic acid derivative has not been described in the reviewed sources.

Yield Optimization and Purity Enhancement Techniques

Without established synthetic protocols for this compound, there are no specific research findings on the optimization of its yield or the enhancement of its purity. Such studies would typically involve systematic variation of reaction parameters like temperature, reaction time, catalyst loading, and solvent, followed by detailed analysis of the product mixture.

Mechanistic Investigations of Key Synthetic Reactions

No mechanistic investigations into the key synthetic reactions for the formation of this compound have been published. Mechanistic studies are crucial for understanding the reaction pathway and for the rational design of more efficient synthetic routes.

Derivatization and Functionalization Strategies of 4 Cyanomethoxy 3 Methoxybenzoic Acid

Esterification and Amidation Reactions

The carboxylic acid functionality of 4-(cyanomethoxy)-3-methoxybenzoic acid is a prime target for derivatization, readily undergoing esterification and amidation reactions to produce a variety of derivatives.

Synthesis of Novel Ester Derivatives

Esterification of this compound can be achieved through various established methods, including the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This method is effective for the synthesis of a range of alkyl and aryl esters. The choice of alcohol and reaction conditions can be tailored to achieve desired properties in the final ester product.

For instance, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) proceeds efficiently under acidic conditions to yield the corresponding methyl or ethyl esters. The use of more complex alcohols can introduce additional functionalities into the molecule.

Reactant (Alcohol)CatalystProduct
MethanolH₂SO₄Methyl 4-(cyanomethoxy)-3-methoxybenzoate
EthanolHClEthyl 4-(cyanomethoxy)-3-methoxybenzoate
Benzyl alcoholTsOHBenzyl 4-(cyanomethoxy)-3-methoxybenzoate

This table presents illustrative examples of esterification reactions. Specific reaction conditions and yields would be dependent on the chosen experimental protocol.

Preparation of Amide Conjugates

Amidation of the carboxylic acid group provides a pathway to synthesize a diverse array of amide conjugates. This transformation is typically carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with a primary or secondary amine. This approach allows for the introduction of a wide variety of substituents, depending on the structure of the amine used.

The synthesis of these amide derivatives is of particular interest in medicinal chemistry, as the amide bond is a key feature in many biologically active molecules. The specific amine reactants can be chosen to modulate the physicochemical properties and biological activity of the resulting conjugates.

Amine ReactantCoupling AgentProduct
AnilineSOCl₂N-phenyl-4-(cyanomethoxy)-3-methoxybenzamide
BenzylamineDCCN-benzyl-4-(cyanomethoxy)-3-methoxybenzamide
MorpholineHATU(4-(Cyanomethoxy)-3-methoxyphenyl)(morpholino)methanone

This table provides representative examples of amidation reactions. The selection of coupling agent and reaction conditions is crucial for achieving high yields and purity.

Modifications at the Cyanomethoxy Moiety

The cyanomethoxy group offers another site for chemical modification, primarily through reactions of the nitrile functionality.

Nitrile Hydrolysis and Reduction Reactions

Alternatively, the nitrile group can be reduced to a primary amine. vulcanchem.comnih.govbiosynth.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. vulcanchem.combiosynth.com This reaction provides a route to introduce a basic aminoethyl ether functionality, significantly changing the chemical properties of the parent molecule.

ReactionReagentsProduct Functional Group
HydrolysisH⁺/H₂O or OH⁻/H₂OCarboxymethoxy
ReductionLiAlH₄ or H₂/CatalystAminoethyl ether

This table summarizes the primary transformations of the nitrile group. The specific reagents and conditions will determine the reaction outcome.

Synthesis of Heterocyclic Rings Incorporating Nitrogen

The nitrile group is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic rings. One of the most common reactions is the [2+3] cycloaddition with azides to form tetrazoles. nih.govnist.gov This reaction is often catalyzed by a Lewis acid and provides a direct route to introduce a tetrazole ring, which is considered a bioisostere of a carboxylic acid group in medicinal chemistry.

Substitutions on the Aromatic Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the methoxy (B1213986) and cyanomethoxy groups. These groups generally direct incoming electrophiles to the ortho and para positions relative to their own positions.

Given that the para position to the methoxy group is occupied, electrophilic substitution is expected to occur at the positions ortho to the activating groups. For example, nitration of aromatic compounds with similar substitution patterns, such as those with methoxy and alkoxy groups, has been shown to occur at the positions ortho to these activating groups. In the case of a related compound, methyl 4-(3-chloropropoxy)-3-methoxybenzoate, nitration with nitric acid in acetic acid resulted in the introduction of a nitro group at the position ortho to the methoxy group and para to the ester group.

Potential electrophilic substitution reactions for this compound include nitration, halogenation, and Friedel-Crafts reactions. The specific regioselectivity would be influenced by the interplay of the electronic and steric effects of the existing substituents. Careful control of reaction conditions is necessary to achieve selective substitution and avoid side reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for functionalizing the benzene ring of this compound. nih.gov In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The outcome of the substitution is dictated by the directing effects of the substituents already present: the methoxy (-OCH₃), cyanomethoxy (-OCH₂CN), and carboxylic acid (-COOH) groups.

The -OCH₃ and -OCH₂CN groups are ortho, para-directing and activating, meaning they donate electron density to the ring, making it more nucleophilic and directing incoming electrophiles to the positions ortho and para to them. Conversely, the -COOH group is a meta-directing and deactivating group, withdrawing electron density from the ring.

The positions on the aromatic ring are numbered starting from the carboxylic acid group as position 1. Therefore, the methoxy group is at position 3, and the cyanomethoxy group is at position 4. The directing effects of these groups are summarized in the table below.

PositionSubstituentElectronic EffectDirecting Influence
1-COOHElectron-withdrawingMeta-directing (to positions 3, 5)
3-OCH₃Electron-donatingOrtho, Para-directing (to positions 2, 4, 6)
4-OCH₂CNElectron-donatingOrtho, Para-directing (to positions 3, 5)

A table summarizing the directing effects of substituents on the aromatic ring of this compound.

Given the combined influence of these substituents, the positions most susceptible to electrophilic attack are C5 and, to a lesser extent, C2. Position C5 is strongly activated by the adjacent ortho-cyanomethoxy group and the para-methoxy group. Position C2 is activated by the ortho-methoxy group but is adjacent to the deactivating carboxyl group. Position C6 is sterically hindered and electronically less favored.

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Nitration: Introducing a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. For the related compound 4-methoxy-3-nitrobenzoic acid, nitration is a key synthetic step. sigmaaldrich.com A similar reaction on 4-hydroxybenzoic acid proceeds with nitric acid to yield 4-hydroxy-3-nitrobenzoic acid. google.com Based on these precedents, nitration of this compound is predicted to occur primarily at the C5 position.

Halogenation: Introducing a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). This functionalization is a crucial prerequisite for many cross-coupling reactions.

Friedel-Crafts Acylation: Introducing an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction adds a keto functionality to the aromatic ring, providing a handle for further derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the this compound scaffold must first be functionalized with a halide (typically Br or I) or a triflate group, often installed via electrophilic aromatic substitution. Once the aryl halide is formed, a variety of coupling partners can be introduced.

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand System
Suzuki Coupling Boronic acid/ester (R-B(OR)₂)C-CPd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands
Heck Coupling AlkeneC-CPd(OAc)₂, PdCl₂
Sonogashira Coupling Terminal alkyneC-C (sp²-sp)Pd(PPh₃)₂Cl₂, CuI (co-catalyst) nih.govorganic-chemistry.org
Buchwald-Hartwig Amination Amine (R-NH₂)C-NPd(OAc)₂, Pd₂(dba)₃ with specialized phosphine ligands (e.g., X-Phos) nih.govnih.gov

A table of common Palladium-catalyzed cross-coupling reactions applicable for derivatizing halogenated this compound.

For instance, a brominated derivative of this compound could undergo a Sonogashira coupling with a terminal alkyne to introduce an alkynyl substituent. researchgate.netresearchgate.netelte.hu Similarly, a Buchwald-Hartwig amination could be employed to couple various primary or secondary amines, introducing diverse amino functionalities that are valuable in medicinal chemistry. researchgate.net

Design Principles for Derivative Libraries

The creation of derivative libraries from a core scaffold like this compound is a cornerstone of modern drug discovery. The goal is to systematically explore the chemical space around the scaffold to identify compounds with improved biological activity and drug-like properties.

Combinatorial Chemistry Approaches

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules. nih.gov Using this compound as a scaffold, a library can be constructed by combining a set of diverse building blocks at specific positions on the molecule.

A common strategy involves solid-phase synthesis, where the core scaffold is attached to a resin via its carboxylic acid group. nih.gov The aromatic ring can then be systematically functionalized. For example, after an initial halogenation at the C5 position, a series of different boronic acids could be introduced via Suzuki coupling in separate reaction vessels. Subsequently, the ester linkage to the resin can be cleaved, and the resulting carboxylic acids can be coupled with a library of amines to form amides. This two-dimensional combinatorial approach generates a large library of derivatives from a small number of starting materials.

Scaffold PositionReaction TypeBuilding Block Library (Examples)Resulting Functionality
Position 1 (-COOH) Amide CouplingLibrary of diverse amines (R¹-NH₂)-CONHR¹
Position 5 (via Halogenation) Suzuki CouplingLibrary of boronic acids (R²-B(OH)₂)-R² (aryl, heteroaryl, etc.)
Position 5 (via Halogenation) Sonogashira CouplingLibrary of terminal alkynes (R³-C≡CH)-C≡C-R³

A hypothetical design for a combinatorial library based on the this compound scaffold.

Fragment-Based Design Methodologies

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-complexity molecules, or "fragments." frontiersin.orgnih.gov These fragments typically adhere to the "Rule of Three" (Molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, cLogP ≤ 3). springernature.com

The 4-(cyanomethoxy)-3-methoxyphenyl moiety of the parent compound can itself be considered a fragment. If this fragment is identified in a screen as binding to a biological target, it can serve as a starting point for optimization. nih.gov Medicinal chemists can then employ several strategies:

Fragment Growing: Extending the fragment to interact with adjacent pockets of the target protein. For example, the carboxylic acid could be elaborated into different amides or esters to probe for new interactions.

Fragment Linking: Connecting two or more fragments that bind to nearby sites on the target to create a single, higher-affinity molecule.

Fragment Merging: Combining the structural features of overlapping fragments into a novel, more potent compound.

The FBDD approach allows for a more efficient exploration of chemical space and often leads to lead compounds with better physicochemical properties compared to traditional high-throughput screening. nih.gov The modular synthesis enabled by the derivatization strategies discussed previously is highly compatible with the iterative optimization cycles characteristic of FBDD. chemrxiv.org

Structure Activity Relationship Sar Studies of 4 Cyanomethoxy 3 Methoxybenzoic Acid Derivatives

Design and Synthesis of Analogs for SAR Probing: A Hypothetical Approach

A plausible synthetic strategy would likely commence with a commercially available precursor such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) or its corresponding methyl ester. The critical cyanomethoxy moiety could then be introduced via a Williamson ether synthesis, reacting the phenolic hydroxyl group with an appropriate haloacetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile (B46850), in the presence of a suitable base.

To build a library of analogs for SAR studies, systematic modifications could be introduced at several key positions:

The Carboxylic Acid: Conversion to various esters, amides, or bioisosteric replacements.

The Methoxy (B1213986) Group: Substitution with other alkoxy groups of varying chain length and branching, or with electron-withdrawing or electron-donating groups.

The Cyanomethoxy Group: Alteration of the nitrile to other small electron-withdrawing groups or replacement of the entire moiety with alternative substituents.

The Aromatic Ring: Introduction of additional substituents at the available positions (2, 5, and 6) to probe the effects of sterics and electronics on activity.

The synthesis of such a diverse library of compounds would be the essential first step in systematically exploring the chemical space around the 4-(cyanomethoxy)-3-methoxybenzoic acid scaffold.

Investigation of Core Scaffold Modifications: Exploring Bioisosteric Replacements

The core scaffold of this compound is the benzoic acid ring. Modifications to this central unit can have a profound impact on the molecule's physicochemical properties and its interaction with biological targets. A key strategy in medicinal chemistry is the use of bioisosteres to replace certain functional groups with others that have similar steric and electronic properties but may offer improved metabolic stability, bioavailability, or target affinity.

For the carboxylic acid moiety, a number of well-established bioisosteric replacements could be considered. These include, but are not limited to:

Tetrazoles: Known to mimic the acidity and planar geometry of a carboxylic acid.

Acyl sulfonamides: Can act as a more lipophilic and metabolically stable alternative.

Hydroxamic acids: Offer a different hydrogen bonding pattern and can act as metal chelators.

Isoxazoles and other five-membered heterocycles: Can present different electronic distributions and vectoral arrangements of functional groups.

Systematic replacement of the carboxylic acid with these and other bioisosteres would be a critical step in understanding the importance of this functional group for any observed biological activity and could lead to the discovery of analogs with improved pharmacological profiles.

Functional Group Potential Bioisosteric Replacement Rationale for Replacement
Carboxylic AcidTetrazoleMimics acidity and planarity, may improve metabolic stability.
Carboxylic AcidAcyl SulfonamideIncreases lipophilicity, can enhance cell permeability.
Carboxylic AcidHydroxamic AcidAlters hydrogen bonding, potential for metal chelation.
Carboxylic AcidIsoxazoleModifies electronic and steric properties.

Impact of Peripheral Substituents on Biological Interactions (in vitro/in silico): A Predictive Outlook

The peripheral substituents—the cyanomethoxy and methoxy groups—are expected to play a crucial role in defining the biological activity of this compound derivatives. While specific in vitro or in silico data for this compound series is not available, general principles of medicinal chemistry can be used to predict the potential impact of modifying these groups.

The 3-methoxy group likely influences the conformation of the molecule and its electronic properties. Its replacement with bulkier alkoxy groups could introduce steric hindrance, potentially affecting binding to a target protein. Conversely, smaller or more polar substituents could alter the hydrogen bonding capacity and solubility of the compound.

In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, could be invaluable in predicting the biological activity of a library of virtual analogs. By correlating calculated physicochemical properties (e.g., logP, electronic descriptors, steric parameters) with hypothetical biological activity, these computational models could guide the synthesis of the most promising compounds.

Peripheral Substituent Potential Modification Predicted Impact on Biological Interactions
3-Methoxy GroupLarger Alkoxy GroupsMay introduce steric hindrance, affecting target binding.
3-Methoxy GroupHydrogen Bonding GroupsCould alter solubility and introduce new interactions with the target.
4-Cyanomethoxy GroupVariation of Alkoxy Chain LengthProbes the optimal distance and flexibility of the cyano group.
4-Cyanomethoxy GroupReplacement of Cyano GroupWould elucidate the importance of the nitrile's electronic and hydrogen bonding properties.

Conformational Analysis and Its Influence on Binding Properties: An Uncharted Territory

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For this compound, the rotational freedom around the bonds connecting the carboxylic acid, methoxy, and cyanomethoxy groups to the benzene (B151609) ring allows for a range of possible conformations.

To date, no conformational analysis studies for this specific compound have been published. Such studies, typically employing computational methods like molecular mechanics or quantum chemistry calculations, would be essential to identify the low-energy, and therefore most probable, conformations of the molecule. Understanding the preferred spatial arrangement of the key functional groups would provide crucial insights into how the molecule might present itself to a binding site.

Furthermore, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could be used to experimentally probe the conformational preferences of these molecules in solution, providing valuable data to validate and refine the computational models. A thorough understanding of the conformational landscape would be a prerequisite for rational drug design based on this scaffold.

Pharmacophore Elucidation and Mapping: A Future Direction

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. The development of a pharmacophore model for a series of active this compound derivatives would be a powerful tool for virtual screening and the design of novel, potent analogs.

The process of pharmacophore elucidation would typically involve:

Identification of a set of active and inactive compounds: This would require the synthesis and biological testing of a diverse library of analogs.

Conformational analysis of the active compounds: To determine the spatial arrangement of key features in their bioactive conformation.

Alignment of the active molecules: To identify the common three-dimensional arrangement of pharmacophoric features.

Generation and validation of a pharmacophore hypothesis: This model would then be used to search for new molecules with the desired features.

A hypothetical pharmacophore for this series might include features such as a hydrogen bond acceptor (from the carboxylic acid and/or the cyano group), a hydrogen bond donor (from the carboxylic acid), and a hydrophobic aromatic region. However, without experimental data on active compounds, any proposed pharmacophore remains purely speculative.

Mechanistic Investigations of Biological Interactions of 4 Cyanomethoxy 3 Methoxybenzoic Acid and Its Derivatives Strictly in Vitro and Molecular Level

Enzyme Inhibition and Activation Studies (Cell-Free Systems)

Detailed enzyme inhibition or activation studies specifically investigating 4-(cyanomethoxy)-3-methoxybenzoic acid in cell-free systems have not been extensively reported. However, research on analogous compounds offers insights into potential enzymatic targets. For instance, derivatives of 4-(tert-butyl)-3-methoxybenzoic acid have been evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Kinetic Analysis of Enzyme-Ligand Interactions

Kinetic analyses are crucial for characterizing the nature of enzyme inhibition. While no kinetic data is available for this compound, studies on related compounds often determine parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) to quantify the potency of the inhibitor. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) is also a key aspect of these investigations. For example, anisic acid (p-methoxybenzoic acid), a structurally simpler related compound, has been shown to be a classical noncompetitive inhibitor of tyrosinase.

Investigation of Binding Modes and Affinities

Understanding how a ligand binds to an enzyme is fundamental to mechanistic studies. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are employed to elucidate the binding mode and affinity. For derivatives of 4-(tert-butyl)-3-methoxybenzoic acid, molecular docking studies have been used to predict their binding to the allosteric site of EGFR tyrosine kinase. These computational approaches can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Receptor Binding Assays (In Vitro Cell-Free Systems)

Ligand-Receptor Interaction Characterization

The characterization of ligand-receptor interactions typically involves determining the binding affinity, often expressed as the dissociation constant (Kₔ), and the number of binding sites (Bₘₐₓ). These parameters are determined through saturation binding experiments using a radiolabeled form of the ligand or a competitor. For example, studies on N-[2-(4′-methoxy[1,1′-biphenyl]-4-yl)ethyl]-8-CAC, a more complex molecule with a methoxy-substituted phenyl group, have demonstrated high-affinity binding to the µ-opioid receptor with Kᵢ values in the picomolar range.

Competition Binding Studies

Competition binding assays are utilized to determine the affinity of an unlabeled compound for a receptor by measuring its ability to displace a labeled ligand with known binding characteristics. The result is typically expressed as an IC₅₀ value, which can be converted to a Kᵢ value. This method is instrumental in screening compounds for their receptor binding potential.

Cellular Pathway Modulation (Non-Human Cell Lines, In Vitro)

Investigations into the modulation of cellular pathways by this compound in non-human cell lines are not well-documented. However, studies on related compounds provide examples of how such molecules can influence cellular signaling. For instance, 4-hydroxy-3-methoxybenzoic acid methyl ester, a curcumin (B1669340) derivative, has been shown to target the Akt/NF-κB cell survival signaling pathway in prostate cancer cell lines. This compound was found to reduce the levels of phosphorylated Akt and inhibit Akt kinase activity, leading to a reduction in the transcriptional and DNA-binding activity of NF-κB.

The antiproliferative effects of novel 4-substituted methoxybenzoyl-aryl-thiazole analogues have been examined in cancer cell lines, where they were found to interfere with tubulin polymerization. While these examples involve different derivatives, they highlight potential cellular pathways that could be investigated for this compound.

Signaling Cascade Perturbation Studies

There is currently no available research detailing how this compound may perturb intracellular signaling cascades. In vitro studies using relevant cell lines would be necessary to determine if this compound and its derivatives can modulate key signaling pathways, such as those involved in cell proliferation, inflammation, or apoptosis. Techniques like western blotting to assess the phosphorylation status of key signaling proteins (e.g., kinases) would be essential in elucidating any potential effects.

Gene Expression and Protein Modulation

The impact of this compound on gene expression and protein modulation remains an open question. Comprehensive studies, such as microarray analysis or RNA sequencing, would be required to identify any changes in the transcriptome of cells treated with this compound. Subsequently, proteomic analyses could validate these findings at the protein level and identify any post-translational modifications.

Biochemical Mechanism Elucidation

A fundamental aspect of understanding a compound's biological activity is the identification of its direct molecular interactors.

Identification of Molecular Targets

The specific molecular targets of this compound are not documented in the current scientific literature. To identify these targets, a variety of experimental approaches could be employed. These include affinity chromatography, where the compound is immobilized to a solid support to capture interacting proteins from cell lysates, followed by mass spectrometry for identification. Additionally, computational methods, such as molecular docking studies, could predict potential binding partners, which would then require experimental validation.

Understanding of Molecular Recognition Events

A detailed understanding of the molecular recognition events between this compound and its putative targets is contingent on the identification of those targets. Once a target is identified, techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could provide atomic-level insights into the binding mode. These studies would reveal the specific amino acid residues involved in the interaction and the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

In the absence of direct experimental data for this compound, the scientific community awaits focused research to illuminate its biological role and potential as a pharmacological agent.

Potential Academic Applications Beyond Medicinal Chemistry

Role as a Building Block in Material Science Research

The structural characteristics of 4-(Cyanomethoxy)-3-methoxybenzoic acid make it an interesting candidate for the development of new materials with tailored properties. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, allowing for its incorporation into larger molecular architectures. The cyanomethoxy group can also participate in various chemical reactions or influence the electronic properties of the final material.

Benzoic acid and its derivatives are utilized in the synthesis of various polymers. researchgate.net The carboxylic acid functionality of this compound allows it to be used as a monomer in the production of polyesters and polyamides through condensation polymerization reactions. The presence of the cyanomethoxy and methoxy (B1213986) substituents on the aromatic ring can impart specific properties to the resulting polymers, such as increased thermal stability, altered solubility, or specific optical properties.

For instance, the introduction of this functionalized benzoic acid into a polymer backbone could lead to materials with enhanced properties. The polar nitrile group in the cyanomethoxy moiety might enhance intermolecular interactions, potentially leading to polymers with higher melting points and improved mechanical strength.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomer(s)Potential Polymer Properties
PolyesterDiols (e.g., ethylene glycol, 1,4-butanediol)Enhanced thermal stability, modified solubility, potential for liquid crystalline behavior.
PolyamideDiamines (e.g., hexamethylenediamine, p-phenylenediamine)Increased rigidity, improved thermal resistance, potential for hydrogen bonding.
Poly(ester-amide)Aminoalcohols (e.g., ethanolamine)Combination of polyester and polyamide properties, tunable thermal and mechanical characteristics.

There is growing interest in the use of organic molecules for electronic applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of organic materials can be fine-tuned through chemical modification. Benzoic acid-based additives have been employed to regulate the crystal growth and charge transport of organic semiconductors. researchgate.net

A related compound, 4-(cyanomethyl)benzoic acid, has been investigated as an acceptor group in organic sensitizers for dye-sensitized solar cells (DSSCs). researchgate.net The cyano group in these molecules plays a crucial role in their electronic properties. The cyanomethoxy group in this compound, with its electron-withdrawing nature, could similarly influence the electronic characteristics of molecules designed for organic electronics. This makes the compound a potential building block for the synthesis of new organic semiconductors, dyes for solar cells, or components of other organic electronic devices.

Table 2: Potential Roles in Organic Electronic Materials

Application AreaPotential FunctionRationale
Organic SemiconductorsComponent of p-type or n-type materialsThe aromatic core and functional groups can be modified to tune the HOMO/LUMO energy levels.
Dye-Sensitized Solar Cells (DSSCs)Component of organic sensitizer dyesThe cyanomethoxy group can act as an electron-accepting moiety, similar to the cyanomethyl group in other DSSC dyes. researchgate.net
Organic Light-Emitting Diodes (OLEDs)Building block for emissive or charge-transport materialsThe rigid aromatic structure can contribute to thermal stability and the functional groups allow for tuning of photophysical properties.

Utilization in Agrochemical Research (Non-Human, Environmental/Target Specificity)

Benzoic acid and its derivatives are known to possess a range of biological activities, including antifungal properties. nih.gov This has led to their investigation for use in agriculture as potential fungicides. The specific substitution pattern on the benzoic acid ring can significantly influence the compound's efficacy and spectrum of activity.

The presence of the cyanomethoxy group on the this compound molecule could modulate its biological activity. The nitrile group is a common pharmacophore in many bioactive molecules and can participate in various interactions with biological targets. nih.gov Research in this area would involve synthesizing derivatives of this compound and evaluating their activity against a range of plant pathogens. The goal would be to develop compounds with high efficacy against specific pathogens while exhibiting low toxicity to non-target organisms and the environment.

Table 3: Potential Agrochemical Research Directions

Research AreaFocusPotential Outcome
Antifungal Activity ScreeningEvaluation against common plant pathogenic fungi (e.g., Fusarium, Botrytis)Identification of a new class of fungicides with a novel mode of action.
Structure-Activity Relationship (SAR) StudiesSynthesis of analogs with modifications to the substituent groupsOptimization of antifungal potency and selectivity.
Environmental Fate and ToxicologyAssessment of soil degradation, water solubility, and toxicity to beneficial insects and soil microbesDevelopment of environmentally benign crop protection agents.

Application in Analytical Chemistry Research (e.g., as a derivatization agent)

In analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detection and separation of analytes. researchgate.nethelixchrom.com Carboxylic acids are frequently derivatized to improve their chromatographic behavior and to introduce a chromophore or fluorophore for more sensitive detection. nih.gov

Given its chemical structure, this compound could be explored in two main ways in analytical chemistry research. Firstly, methods could be developed for its own sensitive detection and quantification in various matrices. This would involve derivatizing its carboxylic acid group with a suitable labeling reagent.

Secondly, and more novelly, this compound itself could be investigated as a derivatizing agent for other molecules, such as alcohols or amines. The cyanomethoxy group might offer unique properties for detection, for instance, through specific interactions with a detector or by providing a unique mass fragmentation pattern in mass spectrometry.

Table 4: Potential Applications in Analytical Chemistry

ApplicationDescriptionPotential Advantage
Analyte DerivatizationDerivatization of the carboxylic acid group of this compound with a fluorescent or UV-active tag.Enables sensitive and selective quantification by HPLC with fluorescence or UV detection.
Derivatizing AgentUse of an activated form of this compound (e.g., the acid chloride) to label alcohols or amines.The cyanomethoxy group could provide a unique mass spectrometric signature for labeled compounds.
Chromatographic StandardUse as an internal or external standard in the analysis of related benzoic acid derivatives.Its unique structure would allow for clear separation and identification in complex mixtures.

Future Research Directions and Unexplored Avenues for 4 Cyanomethoxy 3 Methoxybenzoic Acid

Investigation of Unconventional Synthetic Pathways

The conventional synthesis of 4-(Cyanomethoxy)-3-methoxybenzoic acid typically involves the Williamson ether synthesis, starting from its precursor, 3-methoxy-4-hydroxybenzoic acid (vanillic acid). While effective, this method represents a traditional approach. Future research could focus on developing more innovative and efficient synthetic strategies. Vanillic acid itself is a common starting material in the synthesis of pharmaceuticals like the kinase inhibitor bosutinib. nih.govresearchgate.net The established routes to these complex drugs often involve standard multi-step processes including esterification, alkylation, nitration, and reduction. nih.govmdpi.com

Unconventional synthetic methodologies could offer improvements in yield, purity, reaction time, and sustainability. Avenues for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique could dramatically reduce reaction times for the etherification step, potentially leading to higher throughput and cleaner reaction profiles.

Phase-Transfer Catalysis (PTC): PTC could enhance the reaction between the hydrophilic phenoxide of vanillic acid and a hydrophobic alkylating agent like chloroacetonitrile (B46850), improving efficiency and simplifying the workup procedure.

Continuous Flow Chemistry: Implementing the synthesis in a flow reactor could provide precise control over reaction parameters, leading to better reproducibility, scalability, and safety, which are critical for potential industrial production.

Exploration of these modern synthetic techniques could not only optimize the production of this compound but also uncover novel chemical properties and reactivities.

Exploration of Novel Biological Targets (for in vitro and mechanistic studies)

The direct biological activity of this compound is a significant research gap. However, the known biological activities of its parent compound, vanillic acid (4-hydroxy-3-methoxybenzoic acid), provide a logical starting point for investigation. Vanillic acid has been shown to interact with human serum albumin (HSA) and exhibits anti-proliferative properties against certain leukemia cell lines. nih.gov Furthermore, derivatives of related phenolic acids have been investigated for a range of biological activities. nih.gov

Future in vitro and mechanistic studies should aim to determine if this compound possesses its own intrinsic bioactivity. Key areas of exploration include:

Enzyme Inhibition Assays: Screening the compound against panels of enzymes, particularly those involved in inflammation (e.g., cyclooxygenases COX-1 and COX-2) and cancer signaling (e.g., protein kinases), could reveal novel inhibitory activities. researchgate.netfip.org

Receptor Binding Assays: Given the diverse targets of benzoic acid derivatives, screening against a broad range of receptors, such as opioid or growth factor receptors, could identify unexpected interactions. ebi.ac.uknih.gov

Cell-Based Assays: Evaluating the compound's effect on various cell lines (e.g., cancer, immune, neuronal cells) can uncover potential anti-proliferative, anti-inflammatory, or neuroprotective effects.

A proposed initial screening panel for novel biological targets is outlined below.

Target ClassSpecific Example(s)Rationale
Inflammatory Enzymes COX-1, COX-2Common targets for benzoic acid derivatives. researchgate.net
Protein Kinases EGFR, SrcPrecursor is used in synthesis of kinase inhibitors. nih.govnih.gov
Serum Proteins Human Serum Albumin (HSA)Parent compound (vanillic acid) shows binding activity. nih.gov
Cancer Cell Lines K562 (Leukemia), MCF-7 (Breast)Parent compound shows anti-proliferative effects. nih.govnih.gov

These foundational studies are essential to build a biological profile for the compound, moving it beyond its current role as a synthetic intermediate.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry offers a powerful, resource-efficient approach to exploring the potential of this compound and its derivatives before committing to extensive laboratory synthesis. While no specific models for this compound exist, methodologies applied to similar structures can serve as a blueprint. mdpi.com

Future research should focus on developing advanced computational models:

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is generated, QSAR models can be built to correlate the structural features of this compound derivatives with their biological activity. This would enable the rational design of more potent and selective analogues.

Molecular Docking: Docking studies can predict the binding modes and affinities of the compound against a vast library of protein targets, such as the SARS-CoV-2 main protease or various kinases. nih.govmdpi.com This virtual screening can prioritize targets for subsequent in vitro testing.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complexes over time, providing deeper insight into the interaction dynamics and binding free energies. researchgate.netebi.ac.uk

The table below outlines a potential computational workflow for investigating this compound.

Computational MethodObjectivePotential Target(s)Expected Outcome
Molecular Docking Virtual screening for binding affinityCOX-1/COX-2, EGFR, ER-αPrioritized list of potential biological targets. fip.orgnih.govresearchgate.net
DFT Calculations Analysis of electronic propertiesThis compoundUnderstanding of chemical reactivity and molecular orbitals. mdpi.com
MD Simulations Evaluate binding stabilityHighest-scoring protein-ligand complexes from dockingConfirmation of stable binding interactions. researchgate.net

These computational approaches would accelerate the discovery process, guiding synthetic efforts toward derivatives with a higher probability of desired biological activity.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research (Excluding Clinical Stages)

Artificial intelligence (AI) and machine learning (ML) are transforming early-stage drug discovery by analyzing vast datasets to identify patterns that are not apparent to human researchers. mdpi.comijettjournal.org Applying these technologies to this compound could unlock novel research avenues.

Future directions in this domain include:

Generative AI for Molecular Design: AI models can be trained on large chemical databases to generate novel molecules. By using this compound as a seed structure, generative algorithms could propose new derivatives with optimized drug-like properties (e.g., solubility, predicted activity). nih.gov

Predictive Modeling: ML algorithms can be trained on existing data for benzoic acid derivatives to predict various properties for novel analogues, including biological activity, toxicity, and pharmacokinetic parameters, thus reducing the need for extensive initial screening. nih.govnih.gov

Target Identification: AI tools can analyze biological data from genomics, proteomics, and transcriptomics to suggest novel protein targets for which derivatives of this compound might be effective, guiding future in vitro studies. orscience.ru

The integration of AI/ML would represent a paradigm shift, moving from serendipitous discovery to data-driven, intelligent design in the exploration of this compound and its chemical space. nih.gov

Addressing Research Gaps and Challenges in its Academic Applications

The most significant research gap for this compound is the profound lack of data regarding its fundamental physicochemical and biological properties. Its current utility is almost exclusively as a synthetic intermediate, meaning its intrinsic potential is completely unexplored.

Key challenges and research gaps to be addressed include:

Lack of Foundational Biological Data: There is no published information on the compound's cytotoxicity, metabolic stability, or basic pharmacological profile. This data is a prerequisite for any further investigation into its potential applications.

Limited Commercial Availability in Diverse Forms: While available from suppliers, its use is not widespread, which can limit access for academic researchers compared to more common reagents.

Absence of Structure-Activity Relationship (SAR) Studies: Without initial biological "hits," there is no foundation upon which to build an SAR study, hindering the rational design of improved analogues.

Transitioning from Intermediate to Lead Compound: The primary challenge is to generate sufficient compelling data to justify shifting the perception of this molecule from a simple building block to a lead compound worthy of a dedicated research program.

Addressing these gaps requires a systematic, ground-up characterization of the molecule. Initial toxicity and broad-spectrum screening are crucial first steps to uncover any biological activity that would warrant more focused and resource-intensive investigation. Overcoming these initial hurdles is essential for unlocking the full academic and potentially therapeutic value of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.